molecular formula C8H9F4N3O2 B13505263 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid

3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid

Cat. No.: B13505263
M. Wt: 255.17 g/mol
InChI Key: GGULCCLKMWOXAL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid (CAS: 2624131-56-0) is a heterocyclic compound combining an azetidine ring, a fluorinated pyrazole moiety, and trifluoroacetic acid. Its structural uniqueness lies in the fluorine atom at the pyrazole 4-position and the trifluoroacetic acid counterion, which enhance solubility, stability, and biological activity . The compound is primarily investigated for antitumor, anti-inflammatory, and antimicrobial applications .

Properties

Molecular Formula

C8H9F4N3O2

Molecular Weight

255.17 g/mol

IUPAC Name

5-(azetidin-3-yl)-4-fluoro-1H-pyrazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H8FN3.C2HF3O2/c7-5-3-9-10-6(5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,9,10);(H,6,7)

InChI Key

GGULCCLKMWOXAL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=NN2)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-4-fluoro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Structural Features

  • Core Structure : Azetidine (3-membered nitrogen ring) fused with 4-fluoropyrazole.
  • Trifluoroacetic Acid : Enhances solubility and stability in biological systems .
  • Fluorine Substituent: Critical for electronic effects and binding affinity compared to non-fluorinated analogs .

Physicochemical Properties

Property Value Source
Molecular Weight 255.2 g/mol (with TFA)
LogD (pH 7.4) 0.9
TPSA 68 Ų
Solubility 191 μM

Note: Discrepancies in molecular weight (e.g., 287 g/mol in vs. 255.2 g/mol in ) may arise from differing salt forms or measurement conditions.

Comparison with Structurally Similar Compounds

Pyrazole-Azetidine Hybrids

Compound Name Structural Features Key Differences Biological Activity
3-(Azetidin-3-yl)-4-fluoro-1H-pyrazole, TFA 4-fluoro pyrazole + azetidine + TFA High antitumor activity (IC₅₀ ~15 μM) Antitumor, anti-inflammatory
3-(Azetidin-3-yl)-4-iodo-1H-pyrazole-5-carboxylic acid Iodo substitution at pyrazole 4-position Lower reactivity due to iodine’s bulk Moderate enzyme inhibition
1-(Azetidin-3-yl)-2-methylpyrazole Methyl group at pyrazole 2-position Increased lipophilicity (LogD >1.5) Neuroactivity studies

Fluorinated Pyrazole Derivatives

Compound Name Structural Features Key Differences Biological Activity
3-(Azetidin-3-yl)-4-fluoro-1H-pyrazole, TFA Azetidine enhances target binding Superior metabolic stability Caspase-3 activation (5-fold increase)
4-Fluoropyrazole Simple pyrazole with fluorine Lacks azetidine; limited target affinity Neuroactivity
Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate Difluoromethyl + methyl groups Higher LogD (1.8) Antibacterial

Trifluoroacetic Acid (TFA) Derivatives

Compound Name Structural Features Key Differences Biological Activity
3-(Azetidin-3-yl)-4-fluoro-1H-pyrazole, TFA TFA counterion improves solubility Balanced lipophilicity (LogD 0.9) Broad-spectrum activity
3-(Methoxymethyl)azetidin-3-ol TFA Methoxymethyl substituent Reduced antibacterial potency Moderate enzyme inhibition
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Ethyl group + carboxylic acid Higher solubility (LogD -0.2) Anticancer

Antitumor Activity

  • Target Compound : IC₅₀ of ~15 μM against breast cancer cell lines (MDA-MB-231) .
  • Non-Fluorinated Analog: Pyrazole derivative A (IC₅₀ >50 μM) .
  • Iodo-Substituted Analog : Reduced potency due to steric hindrance .

Anti-Inflammatory Effects

  • Target Compound: Inhibits N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in inflammatory pathways .
  • Difluoromethyl Pyrazole : Less effective due to altered electronic properties .

Metabolic Stability

  • Target Compound: Trifluoroacetic acid enhances metabolic stability compared to non-TFA salts .
  • Methyl-Substituted Analogs : Higher lipophilicity reduces renal clearance .

Biological Activity

3-(Azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the azetidine ring and a fluorinated pyrazole moiety. Its chemical formula is C8_{8}H8_{8}F3_{3}N3_{3}O2_{2}, and it has a molecular weight of approximately 287 g/mol.

Table 1: Physical Properties

PropertyValue
Molecular Weight287 g/mol
LogD (pH = 7.4)0.9
TPSA (Ų)68
Solubility (μM)191

The biological activity of this compound, involves its interaction with specific molecular targets within biological systems. The compound is known to bind to various enzymes and receptors, modulating their activity which can lead to significant biological effects such as apoptosis induction and cell cycle arrest.

Target Pathways

The compound primarily affects pathways related to:

  • Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells.
  • Apoptosis : Induces apoptosis through caspase activation.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

  • Antitumor Activity : Studies have demonstrated that it inhibits the growth of several cancer cell lines.
  • Anti-inflammatory Effects : The compound shows potential in reducing inflammation markers in vitro.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various breast cancer cell lines (MDA-MB-231, Hs 578T). Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with an IC50 value reported at approximately 15 μM .

Study 2: Apoptosis Induction

Another investigation focused on the induction of apoptosis in cancer cells. The findings revealed that treatment with the compound led to a five-fold increase in activated caspase-3 levels compared to control groups, indicating robust apoptotic signaling .

Comparative Analysis

When compared to similar compounds such as other pyrazole derivatives, 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole stands out due to its unique fluorine substitution which enhances its reactivity and biological potency.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeatureBiological Activity
3-(Azetidin-3-yl)-4-fluoro-1H-pyrazoleFluorinated pyrazoleHigh antitumor activity
Pyrazole derivative ANon-fluorinatedModerate activity
Pyrazole derivative BDifferent substituentLow activity

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